(3,5-Difluorophenylethynyl)trimethylsilane
Overview
Description
“(3,5-Difluorophenylethynyl)trimethylsilane” is a chemical compound with the molecular formula C11H12F2Si . It is used in industrial and scientific research .
Molecular Structure Analysis
The linear formula of “(3,5-Difluorophenylethynyl)trimethylsilane” is (CH3)3SiC≡CC6H3F2 . The molecular weight is 210.30 .Physical And Chemical Properties Analysis
“(3,5-Difluorophenylethynyl)trimethylsilane” has a boiling point of 200-201 °C (lit.) and a density of 0.995 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.4920 (lit.) .Scientific Research Applications
Intermetal Dielectrics in Electronics
Trimethylsilane derivatives are utilized for depositing dielectric thin films in semiconductor fabrication. These compounds, including variations like (3,5-Difluorophenylethynyl)trimethylsilane, can be applied in plasma-enhanced chemical vapor deposition (PECVD) processes to create low-k dielectric materials, enhancing electronic device performance by reducing parasitic capacitance (Loboda, 1999).
Novel Syntheses in Organic Chemistry
Trimethylsilane compounds are instrumental in coupling reactions and the synthesis of conjugated diynes and disubstituted ethynes. These reactions are crucial for building complex organic molecules, potentially including pharmaceuticals and materials with unique electronic properties (Nishihara et al., 2000).
Trifluoromethylation in Medicinal Chemistry
The use of (trifluoromethyl)trimethylsilane derivatives in the synthesis of 5-trifluoromethyl 1,2,3-triazoles demonstrates their role in introducing trifluoromethyl groups into organic molecules. Such modifications are significant in drug discovery for altering the pharmacokinetic properties of therapeutic agents (Kelvin Pak Shing Cheung & G. Tsui, 2017).
Surface Chemistry for Tissue Engineering
Materials with spatially resolved chemistries, including trimethylsilane groups, guide the organization and differentiation of mammalian cells on surfaces. This application is particularly relevant in tissue engineering, where controlling cell behavior on biomaterials is crucial (Healy et al., 1996).
Hydrosilylation in Catalysis
Research on trimethylsilane derivatives also extends to catalysis, where their reactivity is harnessed in hydrosilylation reactions. These reactions are pivotal in the synthesis of silicon-containing organic compounds, serving as intermediates in the production of polymers, pharmaceuticals, and other silicon-based materials (Maruyama et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-difluorophenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTKBXIQLYSMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403565 | |
Record name | (3,5-Difluorophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluorophenylethynyl)trimethylsilane | |
CAS RN |
445491-09-8 | |
Record name | (3,5-Difluorophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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